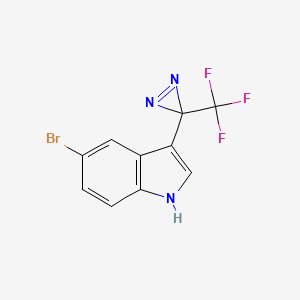
5-Bromo-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)-1H-indole
Übersicht
Beschreibung
5-Bromo-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)-1H-indole is a useful research compound. Its molecular formula is C10H5BrF3N3 and its molecular weight is 304.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)-1H-indole is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including antimicrobial effects, cytotoxicity, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C₁₃H₈BrF₃N₃
- Molecular Weight : 320.12 g/mol
- CAS Number : 2231676-49-4
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro tests have demonstrated its efficacy against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentrations (MIC)
| Compound | Strain | MIC (µM) | MBC (µM) |
|---|---|---|---|
| This compound | S. aureus | 25.9 | 25.9 |
| MRSA | 12.9 | 12.9 |
The data indicates that the compound exhibits both bacteriostatic and bactericidal activities, as the Minimum Bactericidal Concentration (MBC) values are equal to the MIC values, confirming its potential as a therapeutic agent against resistant bacterial strains .
Cytotoxicity and Cell Viability
The cytotoxic effects of the compound were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated a significant reduction in cell viability at concentrations above the MIC.
Cell Viability Results
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 25.9 | 13.4 |
| 50 | <10 |
These findings suggest that exposure to the compound at therapeutic concentrations leads to substantial cell death in bacterial cultures .
Anti-inflammatory Potential
The compound's anti-inflammatory properties were assessed through its effect on NF-κB activity, a key transcription factor involved in inflammatory responses.
NF-κB Activity Modulation
| Compound | Change in NF-κB Activity (%) |
|---|---|
| This compound | +10% to +15% |
The results indicate that certain substitutions on the phenyl ring enhance the anti-inflammatory potential of the compound, suggesting a possible therapeutic application in inflammatory diseases .
Study on Antimicrobial Efficacy
A study published in MDPI assessed various indole derivatives for their antimicrobial properties. The findings revealed that compounds similar to this compound showed significant activity against MRSA, reinforcing its potential as a lead compound for further development against antibiotic-resistant bacteria .
Study on Cytotoxicity
Another investigation focused on the cytotoxic effects of trifluoromethyl-substituted indoles, including our compound of interest. The study concluded that such compounds exhibit promising cytotoxicity against cancer cell lines, warranting further exploration for potential anticancer therapies .
Eigenschaften
IUPAC Name |
5-bromo-3-[3-(trifluoromethyl)diazirin-3-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3/c11-5-1-2-8-6(3-5)7(4-15-8)9(16-17-9)10(12,13)14/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFNSOUFVTBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C3(N=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















